An In-depth Technical Guide to the Chemical Properties of 6-Iodohex-1-ene
An In-depth Technical Guide to the Chemical Properties of 6-Iodohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 6-iodohex-1-ene (CAS No: 18922-04-8). The information is structured to serve as a practical resource for laboratory professionals, with a focus on quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Core Chemical and Physical Properties
6-Iodohex-1-ene is a versatile alkyl iodide functionalized with a terminal alkene. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the construction of five-membered rings via radical cyclization pathways. Its properties are summarized below.
Physical and Chemical Data
While experimentally determined physical constants such as boiling point and density for 6-iodohex-1-ene are not consistently reported in publicly available literature, the properties of its common precursor, 6-bromohex-1-ene, and the related alkyne, 6-iodohex-1-yne, are provided for context.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁I | --INVALID-LINK-- |
| Molecular Weight | 210.06 g/mol | --INVALID-LINK-- |
| CAS Number | 18922-04-8 | --INVALID-LINK-- |
| IUPAC Name | 6-iodohex-1-ene | --INVALID-LINK-- |
| Canonical SMILES | C=CCCCCI | --INVALID-LINK-- |
| InChI Key | QTCKFQMYOMTINU-UHFFFAOYSA-N | --INVALID-LINK-- |
| Form | Liquid | Assumed |
| XLogP3 | 4.2 | --INVALID-LINK-- |
Spectroscopic Characterization Data
| ¹H NMR (Expected Shifts) | ¹³C NMR (Expected Shifts) | Mass Spectrometry (Expected Fragments) |
| δ 5.8 (m, 1H, -CH=) | δ 138.0 (=CH) | m/z 210 [M]⁺ |
| δ 5.0 (m, 2H, =CH₂) | δ 115.0 (=CH₂) | m/z 83 [M-I]⁺ |
| δ 3.2 (t, 2H, -CH₂I) | δ 33.0 (-CH₂-) | m/z 41 [C₃H₅]⁺ |
| δ 2.1 (q, 2H, -CH₂C=) | δ 30.0 (-CH₂-) | |
| δ 1.8 (p, 2H, -CH₂CH₂I) | δ 7.0 (-CH₂I) |
Synthesis and Reactivity
Synthesis of 6-Iodohex-1-ene via Finkelstein Reaction
6-Iodohex-1-ene is efficiently synthesized from its more common bromo-analogue, 6-bromohex-1-ene, via the Finkelstein reaction. This nucleophilic substitution involves exchanging the bromide for an iodide using an alkali metal iodide salt, driven by the precipitation of the resulting metal bromide in a suitable solvent like acetone.
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Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stir bar. The apparatus is dried to prevent side reactions with water.
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Reagents: 6-bromohex-1-ene (1.0 eq) is dissolved in dry acetone. Sodium iodide (1.1-1.5 eq) is added to the solution.
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Reaction: The mixture is stirred and heated to reflux (approximately 56 °C). The reaction progress can be monitored by the formation of a white precipitate (sodium bromide). The reaction is typically run for 3 to 24 hours.
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Workup: After cooling to room temperature, the solid sodium bromide is removed by filtration. The acetone is removed from the filtrate under reduced pressure.
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Purification: The resulting crude oil is taken up in a non-polar solvent like diethyl ether, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered. The solvent is evaporated, and the final product is purified by vacuum distillation to yield 6-iodohex-1-ene as a clear liquid.
Key Reaction: Intramolecular Radical Cyclization
A hallmark reaction of 6-iodohex-1-ene is its 5-exo-trig intramolecular radical cyclization to form a (iodomethyl)cyclopentane ring system. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and mediated by a radical chain carrier like tributyltin hydride (Bu₃SnH).
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Setup: A round-bottom flask is charged with a solution of 6-iodohex-1-ene (1.0 eq) in a degassed solvent such as benzene or toluene under an inert atmosphere (e.g., argon).
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Reagents: Tributyltin hydride (1.1 eq) and a catalytic amount of AIBN (0.1 eq) are added to the flask.
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Reaction: The reaction mixture is heated to 80-90 °C to initiate the decomposition of AIBN. The reaction is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC or GC).
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Workup: The reaction is cooled, and the solvent is removed under reduced pressure. The crude residue contains the cyclized product and tin byproducts.
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Purification: The tin residues can be challenging to remove. A common method involves partitioning the crude product between acetonitrile and hexane; the desired organic product preferentially dissolves in hexane, while the tin compounds remain in the acetonitrile layer. Alternatively, the crude mixture can be treated with a solution of iodine in diethyl ether to convert the remaining tin hydride to tributyltin iodide, followed by treatment with aqueous KF to precipitate the tin as a fluoride salt. The final product, (iodomethyl)cyclopentane, is then purified by flash column chromatography.
Safety and Handling
6-Iodohex-1-ene is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Summary
| Pictogram | GHS Code | Hazard Statement |
|
| H315 | Causes skin irritation. [cite: PubChem] |
| H318 | Causes serious eye damage. [cite: PubChem] | |
| H335 | May cause respiratory irritation. [cite: PubChem] |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound may be stabilized with copper.
